2-Bromo-6-ethylpyridine
Overview
Description
2-Bromo-6-ethylpyridine: is an organic compound with the molecular formula C7H8BrN . It is a derivative of pyridine, where the bromine atom is substituted at the second position and an ethyl group is substituted at the sixth position.
Scientific Research Applications
Chemistry: 2-Bromo-6-ethylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. They may act as intermediates in the synthesis of compounds with antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the development of new materials with specific properties .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that bromopyridines, a class of compounds to which 2-bromo-6-ethylpyridine belongs, are often used in organic synthesis and medicinal chemistry, suggesting that they may interact with a variety of biological targets .
Mode of Action
Bromopyridines are generally known to act as electrophiles in organic reactions, reacting with nucleophiles to form new bonds . This property is often exploited in the synthesis of more complex molecules, including pharmaceuticals .
Biochemical Pathways
This enzyme plays a key role in cellular processes such as inflammation and cell differentiation .
Pharmacokinetics
The compound’s molecular weight (18605 g/mol ) suggests that it could potentially be absorbed in the body. The compound’s storage temperature and physical form (liquid ) may also impact its bioavailability.
Result of Action
Given its use in the synthesis of bioactive compounds, it is likely that its effects would depend on the specific context of its use .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
Biochemical Analysis
Biochemical Properties
2-Bromo-6-ethylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound can interact with other proteins and biomolecules, potentially altering their function and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These alterations can subsequently impact cellular metabolism, including processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to their inhibition . This inhibition can result in the accumulation of substrates that are normally metabolized by these enzymes, thereby affecting metabolic homeostasis. Additionally, this compound can interact with other biomolecules, such as transcription factors, altering their binding affinity to DNA and influencing gene expression . These molecular interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a decrease in its efficacy . Studies have shown that this compound can have long-term effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound can result in sustained inhibition of cytochrome P450 enzymes, leading to persistent alterations in metabolic pathways . These temporal effects underscore the importance of monitoring the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the subsequent accumulation of toxic metabolites. It is crucial to determine the appropriate dosage range for this compound to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the oxidative metabolism of xenobiotics and endogenous compounds. The inhibition of cytochrome P450 enzymes by this compound can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also influence its efficacy and toxicity, highlighting the importance of understanding its transport and distribution properties.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these organelles can be mediated by targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-ethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The ethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to ethylamine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are often used under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are typically employed.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Coupling reactions produce biaryl derivatives.
- Oxidation and reduction reactions yield corresponding oxidized or reduced products .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Bromo-4-ethylpyridine: Bromine and ethyl groups are positioned differently on the pyridine ring.
Uniqueness: 2-Bromo-6-ethylpyridine is unique due to the specific positioning of the bromine and ethyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2-bromo-6-ethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOSQEKDQKYBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513839 | |
Record name | 2-Bromo-6-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83004-13-1 | |
Record name | 2-Bromo-6-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-6-ethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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